molecular formula C18H26N2O2 B2994323 2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide CAS No. 866042-39-9

2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide

Cat. No.: B2994323
CAS No.: 866042-39-9
M. Wt: 302.418
InChI Key: UIENMNKSUFAWEB-UHFFFAOYSA-N
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Description

2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a synthetic organic compound that features a benzofuran core structure. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .

Preparation Methods

The synthesis of 2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide typically involves the following steps:

Chemical Reactions Analysis

2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide can be compared with other benzofuran derivatives, such as:

These compounds share the benzofuran core structure but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-piperidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-7-8-15(17-14(13)11-18(2,3)22-17)19-16(21)12-20-9-5-4-6-10-20/h7-8H,4-6,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIENMNKSUFAWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCCC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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